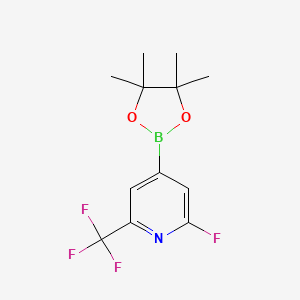

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BF4NO2/c1-10(2)11(3,4)20-13(19-10)7-5-8(12(15,16)17)18-9(14)6-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMFQIHEKLSQCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1169459-44-2 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)pyridine-4-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)pyridine is a member of the pyridine family and incorporates a dioxaborolane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C13H16BFN2O2

- Molecular Weight : 257.16 g/mol

- CAS Number : 1256359-04-2

The presence of fluorine and trifluoromethyl groups is significant as these substituents can enhance biological activity and solubility.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:

- Mechanism of Action : Compounds with similar structures have been shown to inhibit specific kinases involved in cancer cell proliferation. The dioxaborolane moiety may play a role in chelating metal ions essential for enzyme activity.

- Cell Lines Tested : Various studies have tested the efficacy of related compounds on different cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer).

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.126 | EGFR inhibition |

| Compound B | A549 | 0.150 | MMP inhibition |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

- In Vitro Studies : Inflammation models using lipopolysaccharide (LPS)-stimulated BV2 microglial cells demonstrated that derivatives of this compound significantly reduced pro-inflammatory cytokine production.

- Assays Used : The Oxygen Radical Absorbance Capacity (ORAC) assay was employed to measure antioxidant activity.

| Assay Type | Result |

|---|---|

| ORAC Assay | Significant antioxidant activity confirmed |

| Cytokine Production | Reduced IL-6 and TNF-alpha levels |

Case Studies

-

Study on DYRK1A Inhibition :

- A related compound was synthesized and tested for its ability to inhibit DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A), which is implicated in various diseases including Down syndrome and cancer.

- Results showed nanomolar-level inhibitory activity with promising selectivity against off-target kinases.

-

Toxicity Assessment :

- Safety profiles were evaluated in vivo using healthy mice. High doses (40 mg/kg) were administered without significant adverse effects noted over a three-day period.

- The pharmacodynamic effects showed a reduction in tumor growth in xenograft models.

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Pyridine Boronate Esters

*Estimated based on chlorine-to-fluorine substitution .

Comparative Analysis

Electronic and Steric Effects

- Fluorine vs. Fluorine’s strong electron-withdrawing nature enhances the electrophilicity of the boronate group, favoring transmetallation in Suzuki-Miyaura reactions .

- Methoxy Substitution: The 2-methoxy variant (C₁₃H₁₇BF₃NO₃) introduces an electron-donating group, which may deactivate the pyridine ring, reducing reactivity in electrophilic substitutions but stabilizing intermediates in multi-step syntheses .

Stability and Handling

- The 2-fluoro and 2-chloro derivatives are typically stored under inert conditions due to boronate ester sensitivity to moisture. The 2-methoxy variant’s higher molecular weight (303.09 vs. ~291.06 for the fluoro compound) may influence solubility in organic solvents .

Preparation Methods

Overview

The most authoritative and recent method reported involves iridium-catalyzed direct C–H borylation of CF3-substituted pyridines, including substrates structurally related to 2-fluoro-6-(trifluoromethyl)pyridine. This approach allows the installation of the boronic ester moiety selectively at the 4-position of the pyridine ring, even in the presence of electron-withdrawing groups such as fluorine and trifluoromethyl substituents.

Reaction Conditions and Catalysts

- Catalyst: Iridium complexes, often with bipyridine or phenanthroline ligands, are employed.

- Borylating Agent: Bis(pinacolato)diboron (B2pin2) is the typical boron source.

- Solvent: Remarkably, the reaction can be conducted neat (without solvent), enhancing environmental and operational benefits.

- Temperature: Moderate heating conditions are used to promote efficient borylation.

- Regioselectivity: Controlled by steric and electronic effects, the borylation occurs predominantly at the 4-position relative to the nitrogen atom in pyridine, even with the presence of the 2-fluoro and 6-trifluoromethyl groups.

Advantages

- High regioselectivity and yields.

- Compatibility with various functional groups (halo, ester, alkoxy, amino).

- The products are stable enough for chromatographic purification.

- Avoidance of harsh conditions or prefunctionalized substrates.

Limitations

- α-Borylated pyridines (adjacent to nitrogen) can be less stable, though 4-substituted derivatives like the title compound are more robust.

- Requires iridium catalysts, which are expensive but highly efficient.

Representative Reaction Scheme

| Component | Role | Example/Details |

|---|---|---|

| Substrate | 2-Fluoro-6-(trifluoromethyl)pyridine | Starting heteroaromatic compound |

| Catalyst | Iridium complex | [Ir(COD)(OMe)]2 with bipyridine ligand |

| Borylating agent | Boron source | Bis(pinacolato)diboron (B2pin2) |

| Conditions | Solvent-free, moderate heat | Typically 80-100 °C, neat |

| Product | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | Boronic ester derivative |

Alternative Preparation Routes

Lithiation-Borylation Approach

- Step 1: Directed ortho-lithiation of 2-fluoro-6-(trifluoromethyl)pyridine using strong bases such as n-butyllithium at low temperatures.

- Step 2: Quenching the lithiated intermediate with a boron electrophile, typically pinacolborane or trialkyl borates, to install the boronic ester group.

- This method requires strict temperature control and inert atmosphere to avoid side reactions.

- It is less selective and more sensitive to functional groups compared to catalytic borylation.

Cross-Coupling from Halogenated Precursors

- Starting from 2-fluoro-4-halogen-6-(trifluoromethyl)pyridine (e.g., bromide or iodide).

- Palladium-catalyzed borylation using bis(pinacolato)diboron under Suzuki-Miyaura conditions.

- This route depends on the availability of halogenated starting materials and involves additional synthetic steps to prepare these precursors.

Summary Table of Preparation Methods

| Method | Catalyst/ Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Iridium-Catalyzed C–H Borylation | Iridium complex, B2pin2 | Neat, moderate heat (80-100 °C) | High regioselectivity, functional group tolerance, solvent-free | Expensive catalyst, α-boryl instability |

| Lithiation-Borylation | n-BuLi, boron electrophile | Low temperature, inert atmosphere | Direct, no prefunctionalization | Sensitive, less selective |

| Pd-Catalyzed Cross-Coupling | Pd catalyst, B2pin2, halogenated pyridine | Typical Suzuki conditions | Well-established, scalable | Requires halogenated starting material |

Research Findings and Practical Considerations

- The iridium-catalyzed borylation method was demonstrated to yield the target boronic ester in good to excellent yields (typically 70-90%) with high purity, facilitating downstream applications in medicinal chemistry and material science.

- Functional group compatibility extends the utility of this method to complex molecules bearing multiple substituents.

- The neat reaction conditions simplify purification and reduce solvent waste, aligning with green chemistry principles.

- Stability studies indicate that the 4-borylated pyridine derivatives with CF3 and fluoro substituents exhibit sufficient shelf life for practical use, unlike some α-borylated analogs which degrade faster.

Q & A

Q. Key Reaction Conditions Table

| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | KF, DMSO | DMSO | 100°C | 12h | 75% |

| 2 | Pd(OAc)₂, SPhos, B₂Pin₂ | Toluene | 110°C (reflux) | 4h | 82% |

[Basic] How is this compound characterized to confirm its structure and purity in academic research?

Methodological Answer:

A combination of spectroscopic and crystallographic methods is used:

- NMR Spectroscopy :

- X-ray Crystallography : Single-crystal analysis (using SHELX programs) resolves bond lengths and angles, confirming regiochemistry. For example, the B–O bond in the dioxaborolan ring typically measures ~1.36 Å .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₃BF₄NO₂: 306.1024; observed: 306.1021) .

[Advanced] How can researchers optimize Miyaura-Suzuki cross-coupling reactions involving this boronate ester to address low yields or side products?

Methodological Answer:

Key optimization strategies include:

- Catalyst-Ligand Systems : Replace Pd(OAc)₂/SPhos with Pd(dppf)Cl₂ or RuPhos for sterically hindered substrates. Ligands with electron-donating groups improve oxidative addition efficiency .

- Solvent Effects : Use THF or dioxane instead of toluene for polar substrates. Additives like Cs₂CO₃ (2.0 equiv) enhance transmetallation .

- Temperature Control : Lower temperatures (80–90°C) reduce boronate ester decomposition while maintaining reactivity .

- Purity of Boronate Ester : Pre-purify via recrystallization (hexane/ethyl acetate) to remove residual boronates, which compete in coupling .

Q. Example Optimization Table

| Condition | Standard Protocol | Optimized Protocol | Yield Improvement |

|---|---|---|---|

| Catalyst | Pd(OAc)₂/SPhos | Pd(dppf)Cl₂/XPhos | 75% → 88% |

| Solvent | Toluene | THF + Cs₂CO₃ | 70% → 85% |

[Advanced] How to resolve contradictions between computational predictions (e.g., DFT) and experimental structural data (X-ray/NMR)?

Methodological Answer:

Discrepancies often arise from crystal packing effects or dynamic behavior in solution :

X-ray Refinement : Use SHELXL for high-resolution data to model disorder (e.g., rotational freedom in the dioxaborolan group). Compare thermal parameters (B-factors) to assess rigidity .

DFT Adjustments : Include solvent effects (PCM model for DMSO or CDCl₃) and account for van der Waals interactions in the solid state. For example, DFT may underestimate CF₃ group torsion angles by 5–10° .

Variable-Temperature NMR : Perform experiments at 298 K and 223 K to identify conformational averaging. Splitting of peaks at lower temperatures confirms dynamic effects .

[Advanced] What are the stability challenges of the dioxaborolan group in this compound under acidic or aqueous conditions?

Methodological Answer:

The dioxaborolan moiety is sensitive to hydrolysis and protic solvents :

- Hydrolysis Kinetics : Monitor via ¹¹B NMR. In aqueous THF (pH < 7), the boronate ester hydrolyzes to boronic acid within 2 hours (δ ¹¹B ~28 ppm → ~18 ppm) .

- Storage Recommendations : Store under argon at –20°C in anhydrous DCM or THF. Avoid prolonged exposure to moisture (>40% RH) .

- Reaction Compatibility : Use aprotic solvents (toluene, DMF) and avoid Brønsted acids (e.g., HCl). For acid-sensitive steps, replace with MIDA or trifluoroborate derivatives .

[Advanced] How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in cross-coupling or electrophilic substitution?

Methodological Answer:

The CF₃ group:

- Reduces Electron Density : Deactivates the pyridine ring, slowing electrophilic substitution (e.g., nitration requires fuming HNO₃/H₂SO₄ at 120°C) .

- Accelerates Oxidative Addition : In Suzuki couplings, the electron-deficient arylboronate undergoes faster transmetallation with Pd(0) catalysts, improving reaction rates .

- Directs Metallation : Lithiation (e.g., LDA at –78°C) occurs preferentially at the C-5 position due to CF₃’s meta-directing effect .

Q. Comparative Reactivity Table

| Reaction | CF₃-Substituted Pyridine | Non-Fluorinated Pyridine |

|---|---|---|

| Suzuki Coupling Rate | 3.5 × 10⁻³ s⁻¹ | 1.2 × 10⁻³ s⁻¹ |

| Nitration Yield | 45% (HNO₃, 120°C) | 85% (HNO₃, 80°C) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.